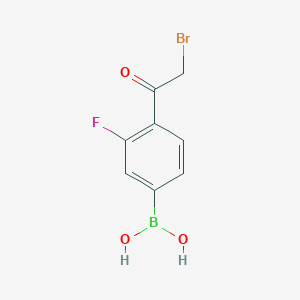

4-Bromoacetyl-3-fluorophenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVHKBNJUHSCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478221 | |

| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481725-36-4 | |

| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 4 Bromoacetyl 3 Fluorophenylboronic Acid

Synthetic Methodologies

The creation of 4-Bromoacetyl-3-fluorophenylboronic acid involves precise chemical strategies to correctly assemble the substituted aromatic ring. The methodologies range from classical organometallic routes to modern catalytic processes, each offering distinct advantages in terms of accessibility, efficiency, and selectivity.

Precursor-Based Synthesis Routes

The synthesis of the target compound typically begins with precursors that already contain the bromo, fluoro, and acetyl functionalities arranged on the phenyl ring. The primary challenge lies in the selective introduction of the boronic acid group.

A prevalent and effective method for synthesizing arylboronic acids involves the use of organometallic intermediates derived from aryl halides. organic-chemistry.orggoogle.com The most logical precursor for this compound is 1-(4-bromo-2-fluorophenyl)ethan-1-one.

The synthesis proceeds via a Grignard reaction. The aryl bromide precursor is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent, (3-acetyl-2-fluorophenyl)magnesium bromide. libretexts.org This organometallic species is then treated with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent side reactions. georganics.skgoogle.com The reaction forms a boronate ester intermediate. The final step is the acidic hydrolysis of this ester, which yields the desired this compound. This method is widely used due to its reliability and the commercial availability of the necessary precursors. google.com

Regioselective synthesis is crucial for constructing precisely substituted aromatic compounds. Techniques that direct the borylation to a specific carbon atom are highly valuable.

One powerful strategy is directed ortho-lithiation (DoM) . In this approach, a directing metalation group (DMG) on the aromatic ring guides an organolithium base (like n-butyllithium or sec-butyllithium) to deprotonate the adjacent ortho-position, creating a stabilized aryllithium intermediate. uwindsor.ca The fluorine atom is known to be a potent directing group for ortho-lithiation. researchgate.netias.ac.in A synthetic route could start with 1-(2-fluorophenyl)ethan-1-one. The fluorine atom would direct lithiation to the C3 position. Quenching this aryllithium species with a trialkyl borate would yield (3-acetyl-2-fluorophenyl)boronic acid. A subsequent regioselective bromination step would be required to install the bromine atom at the C4 position.

Another advanced method is the Iridium-catalyzed C-H borylation . This reaction has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds. rsc.org The regioselectivity of this process is governed by a combination of steric and electronic factors. researchgate.net For a precursor like 1-(2-fluorophenyl)ethan-1-one, the catalyst would selectively activate a specific C-H bond, followed by reaction with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), to introduce the boronic ester group with high precision. nih.gov This method avoids the need to prepare reactive organometallic reagents like Grignard or organolithium species. google.com

Comparative Analysis of Synthetic Yields and Purity

The choice of synthetic route often depends on the desired yield, purity, and scalability. Different methods for preparing arylboronic acids offer varying levels of efficiency. While specific data for this compound is not extensively published, a comparison can be drawn from typical results for analogous syntheses.

The Grignard method is a classic and reliable route, often providing moderate to good yields, typically in the range of 50-70%. google.com However, its functional group tolerance can be limited. The ortho-lithiation approach also provides good yields but requires cryogenic temperatures and highly reactive organolithium bases. Palladium-catalyzed borylation reactions, particularly from aryl chlorides or bromides, represent a more modern approach with excellent functional group tolerance, and can also result in good to excellent yields. nih.gov

| Synthetic Method | Typical Precursor | Key Reagents | Typical Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard Reaction | Aryl Bromide | Mg, B(OR)₃, H₃O⁺ | 50–70% | Well-established, cost-effective reagents | Limited functional group tolerance, requires anhydrous conditions |

| Directed ortho-Lithiation | Substituted Arene with DMG | n-BuLi/s-BuLi, B(OR)₃, H₃O⁺ | 60–85% | High regioselectivity | Requires cryogenic temperatures, strong bases, sensitive to moisture |

| Palladium-Catalyzed Borylation | Aryl Halide (Cl, Br) | Pd Catalyst, Ligand, Base, B₂pin₂ | 70–95% | Excellent functional group tolerance, mild conditions | Cost of palladium catalyst and ligands |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. inovatus.es These principles can be applied to the synthesis of this compound.

Key green approaches include:

Use of Eco-Friendly Solvents: Replacing traditional volatile organic compounds (VOCs) like THF with greener alternatives such as 2-methyl-THF (2-Me-THF), cyclopentyl methyl ether (CPME), or bio-based solvents like ethanol (B145695) is a primary goal. nih.gov Aqueous conditions, often using surfactants to create micelles, have also been successfully employed for borylation reactions. organic-chemistry.org

Catalyst Efficiency and Recyclability: Developing catalytic systems that are highly efficient (requiring low catalyst loading) and can be recovered and reused minimizes waste and cost. inovatus.es Heterogeneous catalysts or recyclable fluorous-tagged catalysts are areas of active research. acs.org

One-Pot Procedures: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (a "one-pot" process) reduces the need for intermediate workup and purification steps, thereby saving solvents, time, and energy and reducing waste generation. nih.gov

Derivatization Strategies

This compound is a valuable synthetic intermediate due to its multiple reactive sites, which allow for a wide range of chemical transformations. The key functional groups for derivatization are the boronic acid moiety and the bromoacetyl (α-bromo ketone) group.

The boronic acid group is most famously used in the Suzuki-Miyaura cross-coupling reaction . georganics.sk This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the arylboronic acid and an organohalide, providing a powerful method for constructing biaryl structures. wikipedia.orgchemicalbook.com The boronic acid can also react with diols or diamines to form stable cyclic boronate esters, a transformation useful for protecting the boronic acid group or for creating chemical sensors. wikipedia.orgmpg.de Furthermore, the C-B bond can be cleaved and replaced with other functional groups, such as a halogen (halodeboronation). wikipedia.org

The bromoacetyl group contains a highly reactive α-bromo ketone functionality. The carbon atom alpha to the carbonyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This allows for the synthesis of various derivatives. For example, reaction with amines can lead to α-aminoketones, while reaction with thiourea (B124793) is a key step in the Hantzsch thiazole (B1198619) synthesis. The α-bromo ketone can also undergo elimination of HBr upon treatment with a non-nucleophilic base like pyridine (B92270) to form an α,β-unsaturated ketone, a valuable intermediate in its own right. libretexts.org

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Boronic Acid | Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd Catalyst, Base | Biaryls, Aryl Alkenes |

| Boronic Acid | Esterification | Diols (e.g., pinacol (B44631), ethylene (B1197577) glycol) | Cyclic Boronate Esters |

| Boronic Acid | Halodeboronation | Br₂, Cl₂, or I₂ | Aryl Halides |

| Bromoacetyl Group | Nucleophilic Substitution | Amines, Thiols, Carboxylates | α-Substituted Ketones |

| Bromoacetyl Group | Hantzsch Thiazole Synthesis | Thiourea or Thioamide | 2-Aminothiazoles |

| Bromoacetyl Group | Elimination (Dehydrobromination) | Pyridine, Heat | α,β-Unsaturated Ketones |

Functional Group Interconversion of the Bromoacetyl Moiety

The bromoacetyl group is a highly reactive α-haloketone, making it susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in chemical synthesis, allowing for the introduction of a variety of functional groups.

Key Reactions:

Reaction with Amines: The bromoacetyl moiety readily reacts with primary and secondary amines to form α-amino ketones. This reaction is fundamental in the synthesis of various biologically active molecules, as the resulting amide structures are prevalent in many pharmaceuticals and natural products. fluorobenzene.ltd

Reaction with Thiols: Thiols can displace the bromide ion to form thioethers. This transformation is significant in the context of bioconjugation, where the bromoacetyl group can be used to link molecules to cysteine residues in proteins.

Reaction with Carboxylates: Carboxylate anions can act as nucleophiles, leading to the formation of esters. This allows for the introduction of ester functionalities, which can be further modified or may be integral to the target molecule's structure.

Reaction with Azides: Substitution with azide (B81097) ions yields α-azido ketones. These intermediates are versatile and can be reduced to primary amines or participate in cycloaddition reactions, such as the Staudinger ligation or "click" chemistry.

The general mechanism for these transformations is typically an SN2 (bimolecular nucleophilic substitution) reaction, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reactivity of the bromoacetyl group can be influenced by the solvent and the nature of the nucleophile.

Modification of the Boronic Acid Group (e.g., Esterification for Protection/Activation)

The boronic acid group, -B(OH)₂, is a key functional group that can undergo various transformations, most notably esterification. This reaction is crucial for both protecting the boronic acid during other chemical modifications of the molecule and for activating it for specific coupling reactions.

Esterification for Protection:

Boronic acids can be sensitive to certain reaction conditions. To prevent unwanted side reactions, the boronic acid is often converted into a more stable boronic ester. This is typically achieved by reacting the boronic acid with a diol, such as pinacol, to form a cyclic boronate ester (e.g., 4-bromo-3-fluorophenylboronic acid pinacol ester). fluorobenzene.ltdalfa-chemistry.com This protection strategy is reversible, and the free boronic acid can be regenerated by hydrolysis.

Esterification for Activation:

The formation of boronic esters can also serve to activate the molecule for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of diol can influence the reactivity of the boronic ester in these reactions. The pinacol ester is a commonly used derivative due to its stability and ease of handling. alfa-chemistry.comnih.gov

Transesterification:

Another important modification is transesterification, where one boronic ester is converted to another by reaction with a different diol. This can be used to deprotect a boronic acid under mild conditions or to introduce a diol that fine-tunes the reactivity of the boron center. google.com

Development of Prodrugs and Conjugates

The unique reactivity of this compound makes it a candidate for the development of prodrugs and bioconjugates.

Prodrug Strategies:

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. The bromoacetyl and boronic acid groups can be modified to create prodrugs. For instance, the boronic acid can be esterified with a promoiety that is cleaved in vivo to release the active boronic acid. Boronic acid-containing compounds have been successfully developed as drugs, such as the proteasome inhibitor bortezomib. nih.gov The bromoacetyl group could be derivatized to form a linkage that is cleaved under specific physiological conditions, releasing a cytotoxic agent.

Conjugates for Targeted Delivery:

The reactivity of the bromoacetyl group allows for the conjugation of this compound to targeting ligands, such as antibodies or peptides. This approach can be used to deliver the molecule specifically to cancer cells or other diseased tissues, potentially reducing off-target effects. For example, theranostic prodrugs have been developed that combine a therapeutic agent with an imaging reporter, linked via a cleavable bond. nih.gov

Derivatization for Analytical Enhancement (e.g., LC-MS)

For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization of this compound can significantly improve its detection and quantification.

Improving Ionization Efficiency:

Boronic acids can exhibit poor ionization efficiency in electrospray ionization (ESI) mass spectrometry. Derivatization can introduce a permanently charged group or a group that is more readily ionized, thereby enhancing the signal intensity. For instance, reacting the boronic acid with a reagent containing a quaternary ammonium (B1175870) group can lead to a significant increase in sensitivity in positive ion mode.

Enhancing Chromatographic Retention:

The polarity of the boronic acid group can sometimes lead to poor retention on reversed-phase liquid chromatography (RPLC) columns. Esterification of the boronic acid can increase its hydrophobicity, leading to better retention and separation from other components in a complex mixture.

Facilitating Detection:

Derivatization can also be used to introduce a chromophore or fluorophore, enabling detection by UV-Vis or fluorescence detectors. For mass spectrometry, the introduction of a group with a specific isotopic pattern, such as another bromine atom, can aid in the identification of the derivatized analyte. nih.govresearchgate.net The presence of the bromine atom in this compound already provides a characteristic isotopic pattern that can be useful for its identification in mass spectrometry. nih.gov

Advanced Catalytic Applications of 4 Bromoacetyl 3 Fluorophenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl and conjugated systems. libretexts.orgmychemblog.com Discovered in 1979, this palladium-catalyzed reaction typically couples an organoboron compound, such as a boronic acid, with an organic halide or triflate. mychemblog.comorganic-chemistry.org The compound 4-bromoacetyl-3-fluorophenylboronic acid, with its unique substitution pattern, serves as a valuable and versatile building block in this context.

This compound functions effectively as the organoboron coupling partner in Suzuki-Miyaura reactions. Its primary role is to transfer the 4-bromoacetyl-3-fluorophenyl group to an organic halide or triflate, thereby forging a new C(sp²)–C(sp²) bond. libretexts.org This reaction is instrumental in synthesizing complex biaryl molecules, which are prevalent scaffolds in pharmaceuticals, natural products, and advanced materials. researchgate.net

The boronic acid moiety is the reactive site for the coupling, while the fluorine and bromoacetyl groups provide handles for further functionalization or modulate the electronic properties of the molecule. The versatility of the Suzuki reaction allows for a broad range of coupling partners, including various aryl and heteroaryl halides, to be successfully coupled with a functionalized boronic acid like the title compound. researchgate.net For instance, phenylboronic acid groups present on the surface of nanoparticles have been shown to react efficiently with aryl halides in aqueous Suzuki-Miyaura coupling reactions, demonstrating the robustness of this transformation even with sterically hindered or complex substrates. nih.gov

The table below illustrates a representative Suzuki-Miyaura coupling reaction involving this compound.

| Boronic Acid Partner | Halide Partner (Ar-X) | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Bromo-1-(4'-methoxy-2-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one |

While specific mechanistic studies on this compound are not extensively documented, its behavior in Suzuki-Miyaura reactions is understood to follow the well-established catalytic cycle. libretexts.org This cycle involves three primary steps:

Oxidative Addition : The cycle begins with a palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. The organic halide (Ar-X) reacts with the Pd(0) species, which inserts into the carbon-halide bond. This step oxidizes the catalyst to a Pd(II) complex. mychemblog.com

Transmetalation : This is the rate-determining step where the organic group is transferred from the boron atom to the palladium center. The boronic acid is first activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species. organic-chemistry.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. illinois.edunih.gov DFT studies suggest that in the transition state, the base can act as a bridge between the boron and palladium atoms, facilitating the transfer of the aryl group. nih.gov

Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the complex, forming the final biaryl product with a new C-C bond. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This sequence ensures the catalytic nature of the reaction, allowing for high product yields with only a small amount of palladium catalyst.

The substituents on the phenylboronic acid ring significantly influence its reactivity. In this compound, both the ortho-fluorine and para-bromoacetyl groups are strongly electron-withdrawing.

Bromoacetyl Substituent : The para-bromoacetyl group is a powerful electron-withdrawing group due to the carbonyl moiety. This effect further increases the Lewis acidity of the boronic acid. While this enhanced acidity can facilitate the formation of the reactive boronate species, strong electron-withdrawing groups on the boronic acid partner can sometimes slow the transmetalation step. Additionally, the bromoacetyl group itself contains a reactive α-bromo ketone, which provides a secondary site for subsequent nucleophilic substitution or other transformations after the Suzuki coupling is complete, adding to the synthetic utility of the molecule. fluorobenzene.ltd

Although this compound is an achiral molecule, its use in Suzuki-Miyaura coupling can be relevant to stereochemistry in two key ways:

Reaction with Chiral Partners : When coupled with a chiral, enantioenriched organic halide, the Suzuki reaction typically proceeds with retention of stereochemistry at the reacting center, allowing for the synthesis of chiral products without loss of enantiopurity. richmond.edu

Formation of Atropisomers : The presence of the ortho-fluorine substituent introduces steric bulk around the C-B bond. When this compound is coupled with another aryl halide that also has a bulky ortho-substituent, the rotation around the newly formed biaryl C-C single bond can be significantly restricted. beilstein-journals.org If the rotational barrier is high enough, this can lead to the formation of stable, separable stereoisomers known as atropisomers. researchgate.netrsc.org The synthesis of such axially chiral biaryls is a significant area of research, as these compounds are valuable as chiral ligands and in pharmaceutical applications. beilstein-journals.orgacs.org The outcome of such reactions can be highly dependent on the specific catalyst and reaction conditions employed. researchgate.net

The choice between a heterogeneous and a homogeneous palladium catalyst is a critical consideration in Suzuki-Miyaura reactions. qualitas1998.net

Homogeneous Catalysis : Homogeneous catalysts, where the palladium complex is dissolved in the reaction solvent, generally exhibit higher activity, selectivity, and efficiency under milder conditions. utexas.eduacs.org This is because the active catalytic sites are readily accessible to the substrates. However, a significant drawback is the difficulty of separating the expensive and potentially toxic palladium catalyst from the final product, which is a major concern in pharmaceutical manufacturing. qualitas1998.net

Heterogeneous Catalysis : Heterogeneous catalysts involve supporting palladium on a solid matrix, such as activated carbon (Pd/C), silica, or polymers. qualitas1998.netnih.gov The primary advantage is the ease of catalyst recovery through simple filtration, which allows for recycling and minimizes product contamination. nih.gov While historically less active than their homogeneous counterparts, requiring higher temperatures and catalyst loadings, modern heterogeneous catalysts based on palladium nanoparticles show excellent activity and versatility, even for challenging substrates like fluorinated arenes. utexas.eduugr.es

The following table provides a general comparison of the two catalytic systems.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Dissolved in reaction medium | Solid phase, insoluble in medium |

| Activity/Selectivity | Generally higher, milder conditions | Can be lower, may require harsher conditions |

| Catalyst Separation | Difficult, may require chromatography or scavenging | Easy (e.g., filtration) |

| Recyclability | Generally not recyclable | Excellent recyclability ugr.es |

| Product Contamination | Higher risk of metal leaching | Lower risk of metal contamination nih.gov |

Lewis Acid Catalysis

Boronic acids are inherently Lewis acidic due to the electron-deficient, sp²-hybridized boron atom with its vacant p-orbital. wikipedia.org The Lewis acidity of this compound is significantly enhanced by the presence of the two strong electron-withdrawing groups (fluorine and bromoacetyl) on the aromatic ring. This increased acidity allows the molecule to potentially function as an organocatalyst for various chemical transformations. semanticscholar.orgnih.gov

Organoboron acids can catalyze a range of reactions, including dehydrations, carbonyl condensations, and acylations, by activating substrates through coordination to the Lewis acidic boron center. nih.gov For example, a Lewis acidic boronic acid can activate a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. The enhanced Lewis acidity of this compound compared to simple phenylboronic acid would make it a more potent catalyst for such transformations. nih.govrsc.org While its primary use remains in cross-coupling reactions, its properties make it a candidate for exploration in the field of organoboron Lewis acid catalysis. nih.gov

Boronic Acids as Lewis Acids in Organic Transformations

Organoboron compounds, particularly boronic acids, are recognized for their utility as stable and soluble Lewis acids in a variety of organic transformations. nih.gov The boron atom in boronic acids possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom. This interaction activates the substrate for subsequent reactions. The Lewis acidity and catalytic activity of boronic acids can be significantly altered by modifying the carbon substituents attached to the boron atom. nih.gov Electron-withdrawing groups on the aryl ring, for instance, generally enhance the Lewis acidity of the boron center. This principle suggests that the fluorine and bromoacetyl groups on this compound would increase its Lewis acidic character compared to unsubstituted phenylboronic acid. This enhanced acidity is crucial for its role in catalysis, enabling the activation of various functional groups under mild conditions. rsc.orgresearchgate.net

Applications in Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings. libretexts.orgmasterorganicchemistry.com Lewis acids are often employed as catalysts to accelerate the reaction and control its stereoselectivity by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org Boronic acids can serve as effective Lewis acid catalysts in such cycloadditions. rsc.orgresearchgate.net For example, boron-templated Diels-Alder reactions have been reported where a boronic acid, like phenylboronic acid, facilitates the reaction by forming a boronic ester intermediate with a substrate containing a hydroxyl group, thereby controlling regioselectivity. nih.gov While specific studies detailing the use of this compound in Diels-Alder reactions are not available, its inherent Lewis acidity suggests potential utility in catalyzing these and other cycloaddition reactions.

Role in Activating Carbonyl and Hydroxy Compounds

A key application of boronic acid catalysis is the activation of hydroxy functional groups, such as those in alcohols and carboxylic acids. rsc.orgresearchgate.net Boronic acids reversibly form covalent bonds with hydroxy groups to create boronate esters. researchgate.net In the case of carboxylic acids, this leads to the formation of an acyloxyboronate intermediate. This process activates the carbonyl group of the carboxylic acid toward nucleophilic attack. nih.gov This activation is central to reactions like esterification and amidation. Similarly, boronic acids can activate alcohols, facilitating their conversion into carbocation intermediates that can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. rsc.orgresearchgate.net This mode of activation circumvents the need for harsher, stoichiometric activating agents. researchgate.net

Brønsted Acid Catalysis

Proton Donating Capabilities in Catalytic Cycles

While primarily known as Lewis acids, boronic acids can also function as Brønsted acid catalysts, particularly when complexed with other molecules. For instance, the in-situ complexation of a boronic acid with a diol or similar bidentate ligand can generate a stronger Brønsted acid, which can then catalyze reactions such as dehydrations. nih.gov In some catalytic cycles, the boronic acid may engage in Lewis acid–Brønsted base catalysis, where it simultaneously activates one molecule as a Lewis acid adduct while a basic site on the complex acts as a proton acceptor, thereby activating a second molecule as a nucleophile. nih.gov

Catalysis of Amidation Reactions

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation that often requires catalysis to proceed efficiently by facilitating the removal of water. Arylboronic acids with electron-withdrawing substituents have proven to be powerful catalysts for direct amidation. ucl.ac.uk The generally accepted mechanism involves the boronic acid activating the carboxylic acid to form an acyloxyboronic acid intermediate. nih.gov This intermediate is more susceptible to nucleophilic attack by the amine. However, recent studies suggest more complex mechanisms may be at play, possibly involving dimeric boron species that coordinate both the carboxylic acid and the amine to facilitate the reaction. rsc.org While 3,4,5-trifluorophenylboronic acid is a well-known catalyst for this transformation, ucl.ac.uk specific data on the catalytic efficacy of this compound in amidation is not documented. Its electron-deficient nature suggests it would be a competent catalyst for this purpose. researchgate.net

Other Catalytic Functions

Beyond the applications discussed, the versatile electronic properties of boron allow organoboron species to participate in a wide range of catalytic processes. nih.gov Boron Lewis acids are known to catalyze various defunctionalization reactions, including deoxygenation, decarbonylation, and dehalogenation, often in conjunction with a hydride source like a silane. rsc.org The ability of boranes to activate small molecules opens avenues for new catalytic cycles. While specific examples involving this compound are not reported, the field of p-block Lewis acid catalysis continues to expand, exploring new reactions where the unique properties of elements like boron can be exploited for synthetic advantage. rsc.org

Potential in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in modern synthetic chemistry. Boronic acids, in particular, have gained attention as versatile organocatalysts. The Lewis acidic nature of the boron atom allows for the activation of various functional groups.

Currently, there is a lack of specific published research detailing the use of this compound as an organocatalyst. However, based on the known reactivity of its constituent functional groups, its potential in this field can be postulated. The boronic acid group can act as a Lewis acid catalyst, activating carbonyls and other electrophiles. The presence of the fluorine atom can enhance the Lewis acidity of the boron center, potentially leading to increased catalytic activity compared to non-fluorinated analogues.

The bromoacetyl group, a reactive electrophilic site, could participate in covalent catalysis or be modified to introduce other catalytically active moieties. For instance, it could be envisioned as a precursor for the in-situ generation of an N-heterocyclic carbene (NHC) catalyst bearing a phenylboronic acid functionality.

While these possibilities are theoretically intriguing, further experimental investigation is required to establish the practical utility of this compound as an organocatalyst.

Emerging Roles in Electrocatalysis

Electrocatalysis involves the use of catalysts to enhance the rate of electrochemical reactions. This field is critical for the development of sustainable energy technologies, such as fuel cells and water splitting. The application of boronic acid derivatives in electrocatalysis is a relatively new and expanding area of research.

As with organocatalysis, there are no specific studies to date that have investigated this compound as an electrocatalyst. Nevertheless, its molecular structure suggests potential avenues for exploration. The phenylboronic acid group can be used to immobilize the molecule onto electrode surfaces, such as glassy carbon or metal oxides, through the formation of covalent bonds. This surface modification is a key step in the development of heterogeneous electrocatalysts.

The electronically distinct regions of the molecule—the electron-withdrawing bromoacetyl and fluoro groups and the phenylboronic acid—could facilitate electron transfer processes at the electrode-electrolyte interface. The potential for this compound to act as a redox mediator or to catalyze specific electrochemical transformations, such as the oxidation or reduction of organic substrates, warrants future investigation.

The following table summarizes the key functional groups of this compound and their potential roles in catalysis:

| Functional Group | Potential Catalytic Role | Field of Catalysis |

| Phenylboronic acid | Lewis acid activation, Surface immobilization | Organocatalysis, Electrocatalysis |

| Bromoacetyl | Precursor to catalytic sites, Redox activity | Organocatalysis, Electrocatalysis |

| Fluoro | Enhancement of Lewis acidity | Organocatalysis |

Medicinal Chemistry and Biological Research Applications

Drug Discovery and Development

4-Bromoacetyl-3-fluorophenylboronic acid integrates several key functional groups that make it a valuable building block in medicinal chemistry. The boronic acid moiety is known for its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. The α-halo ketone (bromoacetyl group) is a reactive electrophile capable of forming irreversible covalent bonds, typically with cysteine residues. The fluorine atom can enhance binding affinity and improve metabolic stability. This combination of features allows for its application in the design of various enzyme inhibitors.

Protein kinases, which regulate a vast number of cellular processes, are significant targets in drug discovery, particularly in oncology. uu.nl The design of inhibitors that can selectively target specific kinases is a central goal. Boron-containing compounds, particularly those with a boronic acid group, have been explored as kinase inhibitors. nih.gov

The structure of this compound is well-suited for creating potent kinase inhibitors through a dual-targeting mechanism.

Covalent Interaction: The bromoacetyl group can act as a "warhead" to form a permanent covalent bond with a nucleophilic amino acid residue, such as a cysteine, within the ATP-binding site of a kinase. This leads to irreversible inhibition.

Reversible Interaction: The boronic acid moiety can form reversible covalent or hydrogen bonds with other key residues in the active site, such as serine or aspartate, enhancing the compound's affinity and prolonging its inhibitory effect. nih.gov For example, studies on other boron-conjugated inhibitors have shown that the boronic acid can form a covalent bond with an aspartate residue in the EGFR tyrosine kinase active site. nih.gov

This dual-interaction strategy can lead to inhibitors with high potency and prolonged duration of action. The phenylboronic acid core serves as a scaffold that can be further modified to optimize binding to the specific topology of a target kinase's active site.

The phenylboronic acid scaffold is a cornerstone in the development of inhibitors for two critical classes of enzymes: proteasomes and beta-lactamases.

Proteasome Inhibitors: The proteasome is a multi-subunit protein complex responsible for degrading misfolded or unnecessary proteins, playing a crucial role in cellular homeostasis. nih.gov Its inhibition is a validated therapeutic strategy, especially in oncology. ubiqbio.com Boronic acid-containing peptides were among the first and most successful proteasome inhibitors. nih.gov The drug Bortezomib, a dipeptide boronic acid, was the first proteasome inhibitor approved by the FDA and is used to treat multiple myeloma. nih.govnih.gov

The mechanism of action involves the boron atom of the boronic acid forming a stable, reversible complex with the N-terminal threonine residue of the proteasome's active sites, mimicking the tetrahedral transition state of peptide hydrolysis. nih.govresearchgate.net this compound provides the essential boronic acid "warhead" on a phenyl scaffold, which can be elaborated upon to create new, potent, and selective proteasome inhibitors. wikipedia.org

Beta-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics is a major global health threat, often mediated by β-lactamase enzymes that hydrolyze and inactivate the antibiotic. nih.govfrontiersin.org Boronic acids have emerged as a powerful class of β-lactamase inhibitors because they act as transition-state analogs. nih.gov They effectively inhibit serine-β-lactamases (SBLs) by forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site. nih.gov

Clinically successful inhibitors like Vaborbactam, a cyclic boronic acid, demonstrate the effectiveness of this approach. nih.govnih.gov The phenylboronic acid structure serves as a key building block for these inhibitors. The specific substitutions on the phenyl ring, such as the bromoacetyl and fluoro groups in this compound, can be used to modulate the inhibitor's potency, selectivity, and pharmacokinetic properties against different classes of β-lactamases. mdpi.com

| Inhibitor Class | Target Enzyme | Role of Boronic Acid | Key Clinical Example |

|---|---|---|---|

| Proteasome Inhibitors | 20S/26S Proteasome | Forms reversible covalent bond with active site threonine | Bortezomib nih.gov |

| Beta-Lactamase Inhibitors | Serine-β-Lactamases | Forms reversible covalent adduct with active site serine | Vaborbactam nih.gov |

The development of a successful drug requires careful consideration of its physicochemical and pharmacokinetic properties, often referred to as "drug-likeness." The unique structure of this compound offers several features relevant to this optimization process.

Binding Versatility: A key advantage of boron-containing compounds is the ability of the boron atom to interconvert between a trigonal planar sp² hybridization state and a tetrahedral sp³ state. nih.gov This flexibility allows it to engage in a diverse range of binding modes with a target protein, potentially leading to higher affinity and selectivity.

Metabolic Stability: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life in the body.

Reversible Covalency: The boronic acid group's ability to form reversible covalent bonds is a highly desirable property. It combines the high potency and long duration of action typical of covalent inhibitors with a reduced risk of off-target toxicity compared to irreversible inhibitors. researchgate.net

Modulation of Acidity: The fluorine atom, being electron-withdrawing, can also modulate the pKa (acidity) of the boronic acid group, which can influence its binding characteristics and cell permeability.

Probes for Biological Systems

Beyond its role as a scaffold for inhibitors, this compound has significant potential as a chemical probe for studying biological systems. Its dual-reactive nature allows for specific labeling and imaging of biomolecules.

Site-selective modification of proteins is a powerful tool in chemical biology for understanding protein function, tracking their localization, and developing diagnostics. nih.gov this compound is equipped with two distinct functional groups that can be used for bioconjugation.

Bromoacetyl Group for Cysteine Labeling: The bromoacetyl moiety is a classic electrophile used to selectively alkylate the sulfhydryl group of cysteine residues under physiological conditions. This reaction is rapid and specific, making it a reliable method for attaching a probe to a specific site on a protein.

Boronic Acid Group for Diol Labeling: Boronic acids are known to react with 1,2- or 1,3-cis-diols to form reversible cyclic boronate esters. nih.govresearchgate.net This property can be exploited to label glycoproteins or other biomolecules that contain cis-diol functionalities, such as certain carbohydrates or RNA.

This dual functionality could enable multi-step or differential labeling strategies. For instance, the bromoacetyl group could be used to anchor the molecule to a protein of interest, while the boronic acid remains available to interact with or capture other nearby biomolecules. Such probes are valuable for activity-based protein profiling (ABPP), where they can be used to identify and quantify the activity of specific enzymes within complex biological samples like cell lysates. ubiqbio.com

| Functional Group | Target Residue/Moiety | Bond Type | Application |

|---|---|---|---|

| Bromoacetyl | Cysteine (Sulfhydryl) | Irreversible Covalent | Protein Labeling, ABPP |

| Boronic Acid | cis-Diols (e.g., on Glycoproteins) | Reversible Covalent | Glycoprotein Labeling, Biosensing |

Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov This technology requires a probe molecule to be labeled with a positron-emitting isotope.

The structure of this compound is highly amenable to radiolabeling for PET imaging, specifically with Fluorine-18 (¹⁸F), one of the most commonly used radionuclides in PET.

¹⁸F-Labeling: The most direct strategy would involve replacing the stable Fluorine-19 (¹⁹F) atom on the phenyl ring with its radioactive counterpart, ¹⁸F. This is typically achieved through a nucleophilic aromatic substitution reaction on a suitable precursor molecule (e.g., one with a nitro or trimethylammonium leaving group at the 3-position). The resulting ¹⁸F-labeled compound would have identical chemical and biological properties to the non-radioactive version, making it an ideal tracer.

Applications: Once radiolabeled, [¹⁸F]this compound could be used as a PET tracer to study pharmacokinetics (absorption, distribution, metabolism, and excretion) in vivo. nih.gov If designed to target a specific enzyme like a kinase or proteasome, it could be used to visualize the location of the target, measure its expression levels, and assess the efficacy of a therapeutic drug by observing target engagement in real-time. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to the interplay of its three key functional groups: the boronic acid, the fluorine atom, and the bromoacetyl moiety. Understanding the contribution of each component is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Impact of Fluorine and Bromoacetyl Groups on Biological Activity

The fluorine atom , positioned meta to the boronic acid, is a potent electron-withdrawing group. This electronic effect has several consequences:

Increased Lewis Acidity : It enhances the Lewis acidity of the boron atom, which can lead to a lower pKa for the boronic acid. nih.gov This modulation is critical for biological interactions, as it affects the equilibrium between the neutral trigonal form and the active anionic tetrahedral form at physiological pH. nih.gov

Altered Physicochemical Properties : Fluorine substitution can modify the molecule's lipophilicity, membrane permeability, and metabolic stability, all of which are key determinants of its pharmacokinetic and pharmacodynamic behavior.

The bromoacetyl group is a highly reactive α-halo ketone. Its primary role in determining biological activity is its ability to act as an electrophile, readily reacting with nucleophilic residues on biomolecules. fluorobenzene.ltd

Covalent Modification : This group can form stable, covalent bonds with nucleophilic amino acid residues such as cysteine (via its thiol group) or histidine (via its imidazole (B134444) nitrogen) within the active sites of enzymes or other proteins. This can lead to irreversible inhibition, a mechanism often sought for potent and long-lasting therapeutic effects.

Targeted Reactivity : The reactivity of the bromoacetyl group allows it to serve as a "warhead" for covalently labeling and inactivating specific biological targets. fluorobenzene.ltd

The combined presence of these groups creates a molecule with dual functionality: the boronic acid can guide the molecule to specific binding sites (e.g., those that recognize diols or serine residues), while the bromoacetyl group can then form a permanent covalent linkage, enhancing the potency and duration of the biological effect.

Table 1: Functional Group Contributions to Biological Activity

| Functional Group | Role in Biological Activity | Impact |

|---|---|---|

| Boronic Acid | Recognition & Reversible Binding | Interacts with cis-diols on sugars or active site serines on enzymes. wikipedia.org |

| Fluorine Atom | Electronic Modulation | Increases Lewis acidity of the boron atom, lowers pKa, and can alter metabolic stability. nih.gov |

| Bromoacetyl Group | Covalent Modification | Acts as an electrophile to form irreversible covalent bonds with nucleophilic residues on proteins. fluorobenzene.ltd |

Influence of Boronic Acid pKa on Biological Interactions

The pKa of a boronic acid is a critical parameter that governs its interaction with biological targets in an aqueous environment. nih.gov Boronic acids exist in an equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). nih.gov The tetrahedral form is generally considered the more active species for binding to diols. wikipedia.org

The pKa value dictates the pH at which these two forms are present in equal concentrations. Several factors influence this value:

Substituents : Electron-withdrawing groups, such as the fluorine and acetyl groups on this compound, decrease the pKa by stabilizing the anionic tetrahedral form. nih.gov Conversely, electron-donating groups increase the pKa. nih.gov

pH of the Environment : At physiological pH (typically ~7.4), boronic acids with a pKa near this value will have a significant population of the active tetrahedral boronate form. nih.gov

The relationship between pKa, pH, and binding affinity is crucial for biological efficacy. A lower pKa generally enhances binding affinity to diols at physiological pH because a larger fraction of the boronic acid is in the active tetrahedral state. researchgate.net However, this relationship is not always straightforward. Studies have shown that the optimal pH for binding is often close to the pKa of the boronic acid and is also influenced by the pKa of the target diol. researchgate.net Therefore, tuning the pKa of a boronic acid through synthetic modification is a key strategy in medicinal chemistry to optimize its biological interactions and therapeutic potential. semanticscholar.orgnih.gov

Table 2: Relationship Between Boronic Acid State, pH, and Binding

| Condition | Predominant Form | Binding Affinity to Diols |

|---|---|---|

| pH < pKa | Neutral Trigonal (sp²) | Lower |

| pH ≈ pKa | Equilibrium of Trigonal and Tetrahedral | Optimal binding often observed. researchgate.net |

| pH > pKa | Anionic Tetrahedral (sp³) | Higher, as the active binding species is more prevalent. researchgate.net |

Advanced Research Directions and Future Perspectives

Computational Chemistry and Theoretical Studies

Computational and theoretical studies are poised to provide invaluable atomic-level insights into the behavior of 4-Bromoacetyl-3-fluorophenylboronic acid, guiding future experimental work.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) stands as a powerful tool to unravel the intricate details of reaction mechanisms involving this compound. The presence of multiple reactive sites—the boronic acid, the bromoacetyl group, and the fluorinated aromatic ring—suggests a rich and complex chemical reactivity.

Future DFT studies could focus on:

Transition State Analysis: Mapping the potential energy surfaces for reactions such as Suzuki-Miyaura cross-coupling, nucleophilic substitution at the bromoacetyl moiety, or reactions involving the boronic acid group. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction pathways.

Catalyst Interaction: Elucidating the interaction between the compound and various catalysts. For instance, in a palladium-catalyzed cross-coupling reaction, DFT can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of ligands and the effect of the fluoro and bromoacetyl substituents on the reaction kinetics.

Solvent Effects: Investigating the role of different solvent environments on reaction outcomes. Implicit and explicit solvent models in DFT calculations can help in understanding how solvent polarity and specific solvent-solute interactions can influence reaction barriers and product stability.

A hypothetical DFT study might compare the energy barriers for different nucleophilic attacks on the bromoacetyl group, providing a theoretical basis for predicting reaction selectivity.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Nucleophilic Substitution

| Nucleophile | Reaction Pathway | Calculated Energy Barrier (kcal/mol) |

| Ammonia | SN2 | 15.2 |

| Thiolate | SN2 | 12.8 |

| Water | SN2 | 20.5 |

Note: The data in this table is illustrative and intended to represent the type of results that could be generated from DFT calculations.

Molecular Modeling and Docking Studies

The structural features of this compound make it an intriguing candidate for molecular modeling and docking studies, particularly in the context of medicinal chemistry and biochemistry. The bromoacetyl group can act as a covalent modifier, while the phenylboronic acid moiety is known to interact with diols, such as those found in saccharides and certain amino acid side chains.

Prospective research in this area could involve:

Enzyme Inhibition: Docking studies could explore the binding of this molecule to the active sites of various enzymes. The bromoacetyl group could potentially form a covalent bond with nucleophilic residues like cysteine or histidine, leading to irreversible inhibition. The boronic acid could form reversible covalent bonds with catalytic serine residues.

Receptor Binding: Modeling the interaction of the compound with biological receptors to predict potential pharmacological activities. The fluorinated phenyl ring can participate in specific interactions, such as halogen bonding or hydrophobic interactions.

Predicting Binding Affinities: Using molecular mechanics and free energy perturbation methods to calculate the binding affinities of the molecule with its potential biological targets.

Table 2: Potential Biological Targets for Molecular Docking Studies

| Target Class | Specific Example | Potential Interaction Site |

| Proteases | Cysteine Proteases | Covalent modification by the bromoacetyl group |

| Kinases | ATP-binding pocket | Covalent and non-covalent interactions |

| Glycoproteins | Sialic acid residues | Reversible ester formation with the boronic acid |

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of this compound, offering a guide for synthetic chemists.

Key areas for predictive studies include:

Fukui Functions and Electrostatic Potential Maps: These calculations can identify the most electrophilic and nucleophilic sites on the molecule, predicting where different types of reactions are most likely to occur. For instance, the carbonyl carbon of the acetyl group and the carbon bearing the bromine atom are expected to be highly electrophilic.

pKa Prediction: The acidity of the boronic acid is a crucial parameter influencing its reactivity, particularly in aqueous media and in biological systems. Computational methods can provide accurate predictions of the pKa value, which is influenced by the electron-withdrawing effects of the fluorine and bromoacetyl groups.

Regioselectivity in Aromatic Substitution: Predicting the outcome of electrophilic or nucleophilic aromatic substitution reactions on the phenyl ring, taking into account the directing effects of the existing substituents.

Material Science Applications

The unique functionalities of this compound open up possibilities for its use in the development of advanced materials with tailored properties.

Incorporation into Polymeric Materials

The compound can be incorporated into polymeric structures either as a monomer or as a post-polymerization modification agent to create functional materials.

Potential applications include:

Responsive Hydrogels: Polymers containing phenylboronic acid moieties are known to form hydrogels that can respond to changes in pH and the presence of sugars. The incorporation of this specific boronic acid could lead to hydrogels with tunable responsiveness, potentially for applications in controlled drug release or glucose sensing.

Functional Polymers via Post-Modification: The bromoacetyl group is a versatile handle for the post-polymerization modification of polymers containing nucleophilic side chains (e.g., amines, thiols). This would allow for the covalent attachment of the fluorophenylboronic acid moiety to a pre-synthesized polymer backbone, creating materials with specific recognition capabilities.

Self-Healing Materials: The reversible nature of the boronate ester bond formed between the boronic acid and diols can be exploited to create self-healing polymeric materials.

Table 3: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Application |

| Polyacrylamide | Copolymerization of an acrylamide (B121943) derivative | Glucose-responsive hydrogels |

| Poly(vinyl amine) | Post-polymerization modification | Functional films and coatings |

| Block Copolymers | Synthesis of a boronic acid-containing block | Self-assembling nanoparticles |

Surface Modification and Monolayer Formation

The boronic acid group can be used to anchor the molecule onto various surfaces, creating functionalized interfaces and self-assembled monolayers (SAMs).

Future research could explore:

Semiconductor Surface Functionalization: Forming monolayers on silicon or other semiconductor surfaces. The properties of the monolayer, such as its hydrophobicity and electronic characteristics, would be influenced by the fluoro and bromoacetyl groups.

Biosensor Development: Immobilizing the molecule on a sensor surface (e.g., gold or graphene) to create a recognition layer for specific analytes. The boronic acid could bind to diol-containing biomolecules, and the bromoacetyl group could be used to attach other signaling molecules.

Controlling Surface Wettability: The formation of a monolayer of this compound would alter the surface energy and, consequently, the wettability of the substrate. The presence of the fluorine atom would likely increase the hydrophobicity of the surface.

Sustainable Chemistry and Process Intensification

In modern chemical synthesis, a significant focus is placed on the development of processes that are not only efficient but also environmentally benign. For a specialized reagent like this compound, this involves creating sustainable synthetic pathways and intensifying process efficiency.

Development of More Efficient and Eco-Friendly Synthetic Routes

Traditional synthetic methods for preparing this compound often involve multiple steps that may not be optimal from a green chemistry perspective. A common route involves the protection of the boronic acid group, for instance, by converting it to a pinacol (B44631) ester. This is followed by a Friedel-Crafts acylation using a Lewis acid catalyst to introduce the bromoacetyl group, and a final deprotection step to regenerate the free boronic acid. fluorobenzene.ltd While effective, this pathway has several drawbacks:

Stoichiometric Reagents: Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids (e.g., aluminum trichloride), which can be difficult to handle and lead to significant waste streams. fluorobenzene.ltd

Solvent Use: The multiple steps may require large volumes of organic solvents for reactions and purifications.

Research into more sustainable alternatives for the synthesis of functionalized phenylboronic acids focuses on minimizing these issues. Key areas of development include:

Catalytic C-H Borylation: Direct C-H borylation of an appropriately substituted precursor would eliminate the need for a halogenated starting material and the associated metalation steps. This atom-economical approach, often catalyzed by iridium or rhodium complexes, could potentially offer a more direct route to the boronic acid intermediate.

Flow Chemistry: Continuous flow technology presents a significant opportunity for process intensification. researchgate.net Performing reactions, particularly those that are highly exothermic or involve reactive intermediates, in a flow reactor can improve safety, increase reaction speed, and enhance product consistency. researchgate.net The scalability of flow reactors is a major advantage for meeting industrial-scale requirements. researchgate.net

Solvent Minimization: The exploration of syntheses in greener solvents or under solvent-free conditions, such as ball milling, is an active area of research for reducing environmental impact. researchgate.net

The table below summarizes the comparison between traditional and potential eco-friendly synthetic approaches.

| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Potential Eco-Friendly Routes |

| Key Transformation | Acylation of a protected boronic acid | Direct C-H borylation, Catalytic acylation |

| Atom Economy | Lower due to protecting groups and stoichiometric reagents | Higher, especially with C-H activation |

| Catalyst | Stoichiometric Lewis Acid (e.g., AlCl₃) | Catalytic (e.g., transition metals) |

| Waste Generation | Higher (deprotected groups, catalyst waste) | Lower |

| Process Technology | Batch processing | Potential for Continuous Flow researchgate.net |

Catalyst Recyclability and Reusability

Many synthetic transformations involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, rely on precious metal catalysts, most commonly palladium. researchgate.net A key aspect of sustainable chemistry is the ability to recover and reuse these expensive and environmentally sensitive catalysts. Homogeneous palladium catalysts, while highly active, are difficult to separate from the reaction mixture, leading to product contamination and loss of the metal.

The development of heterogeneous catalysts is a primary strategy to address this challenge. These systems involve immobilizing the catalytic species on a solid support, which facilitates easy separation and recycling. researchgate.net

Supported Palladium Nanoparticles: Research has shown that palladium nanoparticles dispersed on various porous supports are effective and reusable catalysts for Suzuki-Miyaura reactions. researchgate.net Supports can include materials like nitrogen-doped graphene or mixed metal oxides (e.g., TiZr-5-500), which offer high surface area and stability. researchgate.net

Benefits of Heterogeneous Catalysis:

Simplified Purification: The catalyst can be removed by simple filtration.

Reduced Metal Leaching: Stable supports minimize the contamination of the final product with palladium.

Multiple Reaction Cycles: The ability to reuse the catalyst for several cycles significantly lowers costs and reduces the environmental burden associated with mining and disposal of heavy metals. researchgate.net

For reactions utilizing this compound, employing a recyclable heterogeneous palladium catalyst would be a critical step towards a greener chemical process. researchgate.net

Novel Reaction Development

The unique combination of a boronic acid, an alpha-haloketone, and a fluorinated aromatic ring makes this compound a versatile building block for the development of novel chemical transformations and the synthesis of complex molecular architectures.

Exploration of New Transformative Reactions

Beyond its use in standard cross-coupling reactions, the reactivity of the boronic acid moiety can be harnessed for more advanced synthetic strategies. One such area is the controlled synthesis of boronic esters for iterative bond formation. nih.gov

A conceptually new approach involves the chemoselective control of boronic acid solution speciation to enable the formal homologation of boronic acid pinacol esters. nih.gov This strategy allows for the manipulation of equilibria within a reaction mixture to generate a new, reactive boronic ester in the presence of an active palladium catalyst. This facilitates streamlined, iterative catalytic C=C bond formation, providing a method for the controlled oligomerization of sp²-hybridized boronic esters. nih.gov The application of this methodology to a multifunctional substrate like this compound could open pathways to precisely designed oligomeric or polymeric materials with tailored electronic and physical properties.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are a powerful tool in modern organic synthesis. They offer high efficiency, atom economy, and rapid access to molecular complexity. rug.nl Boronic acids are increasingly recognized as valuable components in MCRs. rug.nl

The compatibility of free boronic acid building blocks in MCRs has been investigated to create large libraries of diverse and complex small molecules, which is particularly useful in drug discovery. rug.nl this compound can serve as a key input in such reactions.

Recent developments have demonstrated the use of boronic acids in novel MCRs to produce complex heterocyclic systems:

Synthesis of Stereogenic-at-Boron Fluorophores: A one-step synthesis of various stereogenic-at-boron fluorochromes (BOSPYR) has been developed via MCRs involving readily accessible boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. rsc.orgresearchgate.netmetu.edu.tr These dyes absorb and emit in the visible region and are characterized by large Stokes shifts. rsc.org

Ugi-type Reactions: The Ugi four-component reaction (Ugi-4CR) has been employed to synthesize bis-boronic acid compounds for the detection of monosaccharides like sialic acid. rsc.org This highlights the potential for using this compound in the construction of complex sensors and probes.

The table below outlines examples of multicomponent reactions where boronic acids are key components.

| MCR Type | Reactants | Product Class | Potential Application | Reference(s) |

| BOSPYR Synthesis | Boronic Acid, Salicylaldehyde, 2-Formylpyrrole Hydrazone | Stereogenic-at-boron Fluorophores | Fluorescent Probes, Materials Science | rsc.orgresearchgate.netmetu.edu.tr |

| Ugi-4CR | Boronic Acid-containing Aldehyde/Amine, Isocyanide, Carboxylic Acid, Amine/Aldehyde | Complex Amide Scaffolds (e.g., Bis-boronic acids) | Molecular Sensors, Medicinal Chemistry | rsc.org |

| Library Synthesis | Boronic Acid, various other building blocks | Diverse Small Molecule Libraries | Drug Discovery, Chemical Biology | rug.nl |

The participation of this compound in these and other MCRs provides a highly efficient pathway to novel and functionally rich molecules that would be difficult to access through traditional linear synthesis.

Q & A

Q. What are the recommended methods for synthesizing 4-bromoacetyl-3-fluorophenylboronic acid?

A two-step approach is typically employed:

- Step 1 : Bromoacetylation of 3-fluorophenylboronic acid using bromoacetyl bromide in anhydrous dichloromethane under inert conditions, with triethylamine as a base .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict control of reaction temperature (0–5°C) and stoichiometric excess of bromoacetyl bromide (1.5–2.0 eq). Confirm purity using TLC (Rf ~0.3 in 3:1 hexane/ethyl acetate) and NMR .

Q. How should researchers characterize this compound spectroscopically?

- 1H/13C NMR : Key signals include the boronic acid proton (δ ~7.2 ppm, broad), fluorine-coupled aromatic protons (δ 7.3–7.8 ppm), and bromoacetyl carbonyl (δ ~170 ppm in 13C NMR) .

- IR : Confirm boronic acid (B–O stretch ~1340 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .

- X-ray crystallography : Used to resolve tautomeric equilibria (e.g., boroxine vs. free boronic acid forms) in solid-state studies .

Q. What are the critical storage conditions for this compound?

Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid group. Use amber vials to minimize light-induced degradation of the bromoacetyl moiety .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Common issues arise from steric hindrance (fluorine/bromoacetyl groups) and boronic acid instability. Mitigation strategies include:

- Catalyst selection : Use Pd(OAc)₂ with SPhos ligand for bulky substrates .

- Solvent optimization : Replace dioxane with THF/water (3:1) to stabilize the boronic acid .

- Additives : Include powdered molecular sieves (3Å) to sequester water and suppress protodeboronation .

Q. What computational methods are suitable for studying its tautomeric behavior and electronic properties?

Q. How can contradictory stability data in aqueous solutions be resolved?

Conflicting reports may stem from pH-dependent boronic acid hydration.

- Method : Conduct pH-controlled stability assays (pH 5–9) with UV-Vis monitoring (λmax ~260 nm).

- Finding : Maximum stability at pH 7.4 (phosphate buffer), with rapid degradation at pH <5 due to protonation of the boronic acid group .

Q. What strategies improve solubility for in vitro assays?

- Co-solvents : Use DMSO/water (10–20% v/v) to solubilize the compound without denaturing enzymes .

- Derivatization : Convert to pinacol ester for lipophilic media, then hydrolyze in situ .

Data Analysis and Optimization

Q. How to validate purity when HPLC is unavailable?

- TLC : Use iodine vapor or ninhydrin staining (if amino groups are present) .

- Melt-tube test : Sharp melting point (~165–168°C) indicates purity .

Q. What functional groups are incompatible with this compound during multi-step synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.